

Technical Guide: Physicochemical Properties of 3-Fluoro-2-iodoaniline Hydrochloride

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Compound of Interest

Compound Name:	3-Fluoro-2-iodoaniline hydrochloride
Cat. No.:	B040847

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Fluoro-2-iodoaniline and its hydrochloride salt. This document is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound in chemical synthesis and drug discovery.

Core Physical Properties

Quantitative data for 3-Fluoro-2-iodoaniline and its hydrochloride salt are summarized below. It is important to note that while detailed experimental data is available for the free aniline, specific experimental values for the melting point, solubility, and pKa of the hydrochloride salt are not readily found in publicly available literature. The data for the hydrochloride salt is primarily from supplier information.

Table 1: Quantitative Physical and Chemical Data

Property	3-Fluoro-2-iodoaniline	3-Fluoro-2-iodoaniline Hydrochloride
Molecular Formula	C ₆ H ₅ FIN	C ₆ H ₆ CIFIN
Molecular Weight	237.01 g/mol [1]	273.47 g/mol [2]
CAS Number	706752-99-0[3]	122455-37-2[2][4]
Appearance	White solid	Solid
Melting Point	54 °C	Data not available
Solubility	Data not available	Data not available
pKa	Data not available	Data not available
Purity	≥95%[3]	>97%[2]

Spectroscopic Data

Detailed spectroscopic data is available for 3-Fluoro-2-iodoaniline, providing critical information for its identification and characterization.

Table 2: Spectroscopic Data for 3-Fluoro-2-iodoaniline

Technique	Data
¹ H NMR (400 MHz, CDCl ₃)	δ 7.10-7.04 (m, 1H), 6.51 (dt, J ₁ = 8.0 Hz, J ₂ = 1.2 Hz, 1H), 6.44 (td, J ₁ = 8.0 Hz, J ₂ = 1.2 Hz, 1H), 4.27 (s, 2H)
¹³ C NMR (100 MHz, CDCl ₃)	162.5 (d, J = 241.0 Hz), 148.9 (d, J = 5.0 Hz), 130.2 (d, J = 10.0 Hz), 109.9 (d, J = 3.0 Hz), 104.8 (d, J = 24.0 Hz), 71.9 (d, J = 28.0 Hz)
¹⁹ F NMR (376 MHz, CDCl ₃)	δ -91.3 (s, 1F)
High-Resolution Mass Spectrometry (HRMS-ESI)	Calculated for [C ₆ H ₅ FIN+H] ⁺ : 237.9528, Found: 237.9533

Experimental Protocols

The following section details the methodologies for the synthesis of 3-Fluoro-2-iodoaniline and its subsequent conversion to the hydrochloride salt, as well as a general procedure for its purification and analysis.

Synthesis of 3-Fluoro-2-iodoaniline

A plausible method for the synthesis of 3-fluoro-2-iodoaniline involves the iodination of 3-fluoroaniline. A general procedure for the iodination of anilines can be adapted as follows:

- **Reaction Setup:** In a reaction vessel, dissolve 3-fluoroaniline in a suitable solvent such as diethyl ether or water.
- **Addition of Reagents:** Add sodium bicarbonate to the solution. While stirring vigorously, add powdered iodine portion-wise. The reaction is typically carried out at a controlled temperature, for instance, by cooling with an ice bath.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Work-up:** Once the reaction is complete, the excess iodine can be quenched by the addition of a sodium thiosulfate solution. The product is then extracted with an organic solvent.
- **Purification:** The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system, such as petroleum ether.

Conversion to 3-Fluoro-2-iodoaniline Hydrochloride

The synthesized 3-fluoro-2-iodoaniline can be converted to its hydrochloride salt using the following general procedure:

- **Dissolution:** Dissolve the purified 3-fluoro-2-iodoaniline in a suitable organic solvent, such as diethyl ether or ethanol.
- **Acidification:** While stirring, bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether).

- Precipitation: The hydrochloride salt will precipitate out of the solution.
- Isolation: Collect the precipitate by filtration.
- Drying: Wash the collected solid with a small amount of cold solvent and dry it under vacuum to obtain the final product.

Purification by Recrystallization

For further purification, the hydrochloride salt can be recrystallized. The choice of solvent is crucial and should be determined experimentally. Common solvent systems for the recrystallization of amine hydrochlorides include ethanol, methanol, or mixtures of an alcohol with a less polar solvent like diethyl ether or hexane.

- Dissolution: Dissolve the crude hydrochloride salt in a minimum amount of the chosen hot solvent.
- Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
- Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation and Drying: Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

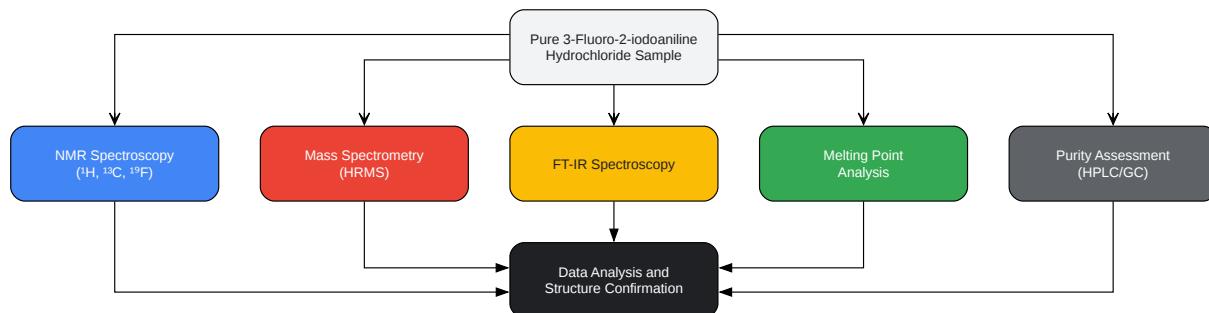
Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis, purification, and analytical workflow for **3-Fluoro-2-iodoaniline Hydrochloride**.



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Caption: Synthesis and purification workflow for **3-Fluoro-2-iodoaniline Hydrochloride**.



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Caption: Analytical workflow for the characterization of **3-Fluoro-2-iodoaniline Hydrochloride**.

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